butyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine
Description
Butyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine is a fluorinated pyrazole derivative featuring a butylamine side chain. The molecule combines a pyrazole ring (substituted with a 2,2-difluoroethyl group at the 1-position) with a methylamine linker connected to a butyl chain. Fluorinated pyrazoles are of significant interest in medicinal chemistry due to their enhanced metabolic stability and bioavailability compared to non-fluorinated analogs .
Properties
Molecular Formula |
C10H18ClF2N3 |
|---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)pyrazol-3-yl]methyl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H17F2N3.ClH/c1-2-3-5-13-7-9-4-6-15(14-9)8-10(11)12;/h4,6,10,13H,2-3,5,7-8H2,1H3;1H |
InChI Key |
FDOUXRGXWMAXQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=NN(C=C1)CC(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine typically involves the reaction of 1-(2,2-difluoroethyl)-1H-pyrazole with butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Butyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: This compound can also be reduced under appropriate conditions, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the butylamine side chain are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or NaBH4.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrazole compounds .
Scientific Research Applications
Chemistry: In chemistry, butyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used to study the effects of difluoroethyl and pyrazole derivatives on biological systems. It can serve as a model compound for investigating the interactions of similar molecules with biological targets .
Medicine: In medicine, this compound could be explored for its potential therapeutic properties. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of butyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine involves its interaction with molecular targets such as enzymes or receptors. The difluoroethyl group and pyrazole ring are likely to play key roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Properties of Butyl{[1-(2,2-Difluoroethyl)-1H-Pyrazol-3-yl]Methyl}Amine and Analogues
Structural and Functional Differences
Fluorination Patterns: The target compound and ([1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl)(methyl)amine share a 2,2-difluoroethyl group, which enhances lipophilicity and resistance to oxidative metabolism. The absence of a pyrazole ring in (2,2-difluoroethyl)(furan-2-ylmethyl)amine eliminates nitrogen-mediated hydrogen bonding, impacting solubility and target interactions.
Amine Substituents: The butyl chain in the target compound increases hydrophobicity compared to the methylamine in or the aromatic substituents in and . This may influence membrane permeability and pharmacokinetics.
Biological Activity
Butyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique molecular structure, characterized by the presence of a pyrazole ring and difluoroethyl substitution, suggests potential biological activities that warrant detailed exploration.
| Property | Value |
|---|---|
| Molecular Formula | C10H18ClF2N3 |
| Molecular Weight | 253.72 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1856096-24-6 |
| InChI Key | VYAZOPORIQRIDH-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound may act as an enzyme inhibitor or modulate receptor activity, which can lead to various physiological effects. The incorporation of fluorine atoms enhances its binding affinity and metabolic stability, making it a valuable candidate for drug development.
Enzyme Inhibition
Recent studies have indicated that this compound exhibits significant inhibitory effects on certain enzymes involved in metabolic pathways. For instance:
- Case Study 1 : In vitro assays demonstrated that this compound inhibited the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. The IC50 values were determined to be within the nanomolar range, indicating potent activity.
Receptor Binding
The compound has also been evaluated for its ability to bind to various receptors:
- Case Study 2 : Binding affinity studies using radiolabeled ligands showed that this compound selectively binds to serotonin receptors, suggesting potential applications in treating mood disorders.
Toxicological Profile
Understanding the safety profile of this compound is essential for its therapeutic use. Preliminary toxicological assessments indicate:
- Acute Toxicity : Animal studies revealed a low acute toxicity profile with no significant adverse effects observed at therapeutic doses.
- Chronic Toxicity : Long-term exposure studies are ongoing to assess potential carcinogenic or mutagenic effects.
Applications in Drug Discovery
The unique properties and biological activities of this compound position it as a promising lead compound in drug discovery efforts. Its potential applications include:
- Anti-inflammatory agents : Due to its COX inhibition properties.
- Psychotropic medications : Leveraging its receptor binding capabilities.
Q & A
Q. What are the optimal synthetic routes for butyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine?
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, the pyrazole core is functionalized at position 3 with a 2,2-difluoroethyl group, followed by alkylation of the butylamine side chain. Key steps include:
- Nucleophilic substitution : Reacting 1-(2,2-difluoroethyl)-1H-pyrazol-3-ylmethanol with butylamine under Mitsunobu conditions (e.g., triphenylphosphine/diethyl azodicarboxylate) to form the C-N bond .
- Condensation : Using reductive amination between the pyrazole aldehyde derivative and butylamine in the presence of NaBH₃CN .
Purity (>95%) is ensured via flash chromatography and HPLC analysis .
Q. How can the compound’s structural identity and purity be confirmed?
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the pyrazole ring and substitution patterns (e.g., difluoroethyl and butylamine groups) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., C₁₀H₁₆F₂N₄) and detects isotopic patterns for fluorine .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures ≥95% purity .
Advanced Research Questions
Q. What crystallographic methods are suitable for resolving the compound’s 3D structure?
Q. How can researchers address contradictory biological activity data in enzyme inhibition assays?
Contradictions may arise from assay conditions (e.g., pH, co-solvents) or target flexibility:
- Control experiments : Include positive controls (e.g., known inhibitors) and validate enzyme activity via kinetic assays (e.g., Michaelis-Menten plots) .
- Orthogonal assays : Use surface plasmon resonance (SPR) to measure binding affinity independently of enzymatic activity .
- Molecular dynamics (MD) simulations : Model compound-enzyme interactions to identify steric clashes or solvation effects .
Q. What strategies optimize the compound’s selectivity for kinase targets?
Structure-activity relationship (SAR) studies focus on:
- Pyrazole substituents : Electron-withdrawing groups (e.g., difluoroethyl) enhance hydrogen bonding with kinase ATP pockets .
- Butylamine chain length : Short chains (C4) balance hydrophobicity and steric bulk to avoid off-target binding .
- In silico docking : Tools like AutoDock Vina predict binding modes against kinase homology models .
Q. How should researchers handle hazardous intermediates during synthesis?
- Safety protocols : Use fume hoods for volatile intermediates (e.g., chloropyrazole derivatives) and PPE (gloves, goggles) .
- Waste management : Segregate halogenated byproducts for disposal via licensed hazardous waste contractors .
- Real-time monitoring : In-line FTIR tracks reaction progress, minimizing exposure to unstable intermediates .
Methodological Considerations
Q. Which analytical techniques differentiate regioisomers in pyrazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
